molecular formula C11H18FNO4 B6361203 trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid CAS No. 1903422-62-7

trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid

Cat. No. B6361203
CAS RN: 1903422-62-7
M. Wt: 247.26 g/mol
InChI Key: VAXFBQGBIHPZCF-HTQZYQBOSA-N
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Description

“trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a solid substance at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be relevant to the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC name (3S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)-3-pyrrolidinecarboxylic acid . The InChI code for this compound is 1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-4-6(8(16)17)7(5-15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m1/s1 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 283.25 .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Studies have focused on the synthesis and mass spectra of various cyclohexane derivatives, including t-butylcyclohexanecarboxylic acid, which shares structural similarities with trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid (Bekkum et al., 2010). These studies contribute to understanding the preparation methods and spectral analysis of such compounds.

2. Photochemical Applications

  • Research on the photochemistry of similar compounds, like cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, provides insights into the photochemical behavior of complex organic compounds, which could be relevant to this compound as well (Brown, 1964).

3. Conformational Studies

  • The compound's potential in conformational studies is highlighted by research on saturated heterocycles and benzoxazines, which shares structural elements with the compound (Bernáth et al., 1985).

4. Catalytic Applications

  • The potential catalytic applications can be inferred from studies on the cis-dihydroxylation and epoxidation of alkenes using carboxylic acid-promoted catalysts (de Boer et al., 2005).

5. Synthesis of Stereoisomers

  • The synthesis of stereoisomers, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, provides a precedent for synthesizing structurally similar compounds, such as this compound (Bakonyi et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and seeking medical advice if feeling unwell .

properties

IUPAC Name

(3S,4S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXFBQGBIHPZCF-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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